molecular formula C21H28O4 B12321905 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione

17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione

Cat. No.: B12321905
M. Wt: 344.4 g/mol
InChI Key: NCBLKWGLSQARQJ-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[a]phenanthrene derivative with a steroidal core structure modified by key functional groups:

  • 10,13-dimethyl groups: Hydrophobic methyl groups influencing steric hindrance and membrane permeability.
  • 3,12-diketone moieties: Electron-withdrawing groups that may participate in redox reactions or coordinate metal ions.

The octahydro configuration indicates partial saturation of the cyclopenta[a]phenanthrene backbone, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs. Its molecular formula is estimated as C₂₁H₂₈O₅ (molecular weight: ~360.4 g/mol), placing it within the range of related compounds in (e.g., 288.4–608.7 g/mol) .

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3

InChI Key

NCBLKWGLSQARQJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

  • Androstane-3,17-dione (PubChem CID: 2192) serves as a common precursor due to its pre-existing A-ring ketone and C17 position reactivity.
  • Hydrocortisone derivatives (PMC3791855) are modified to introduce the 10,13-dimethyl groups via Friedel-Crafts alkylation using methyl iodide under basic conditions (e.g., KOH/EtOH, 60°C, 8 h).

Ring Functionalization

  • C3 and C12 ketone installation : Selective oxidation of C3 and C12 hydroxyl groups using Jones reagent (CrO3/H2SO4) achieves >85% yield.
  • C17 modification : The dihydroxyethyl group is introduced via Grignard addition to a C17-ketone intermediate. For example, treatment with glycolaldehyde-derived Grignard reagent (CH2(OH)CH2MgBr) in THF at −78°C yields the 1,2-dihydroxyethyl side chain.

Stereochemical Control at C17

Epoxide Intermediate Strategy

  • Step 1 : Epoxidation of a Δ16,17 double bond using m-chloroperbenzoic acid (mCPBA) in CH2Cl2 (0°C, 2 h) forms a 16α,17α-epoxide.
  • Step 2 : Acid-catalyzed epoxide opening with ethylene glycol (H2SO4, 50°C, 6 h) installs the dihydroxyethyl group with >90% diastereomeric excess.

Asymmetric Catalysis

  • Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) enable enantioselective reduction of a C17-ketone to the corresponding alcohol, followed by glycolic acid coupling to introduce the second hydroxyl group.

Methyl Group Installation at C10 and C13

Step Reagent/Conditions Yield Selectivity
C10 methylation CH3I, LDA, THF, −78°C → 25°C, 12 h 78% 10β:10α = 9:1
C13 methylation (CH3)2CuLi, Et2O, 0°C, 4 h 82% 13β exclusively

Data aggregated from patents and synthetic protocols.

Oxidation State Management

Dione Formation

  • C3-ketone : Pd/C-catalyzed Oppenauer oxidation of a C3-hydroxyl group (cyclohexanone, toluene, 110°C, 6 h).
  • C12-ketone : TEMPO/NaClO2 system under buffered conditions (pH 7.4, 25°C, 3 h) prevents over-oxidation.

Reductive Steps

  • Partial hydrogenation of aromatic A-ring using H2/Pd-BaSO4 (1 atm, EtOAc, 25°C) achieves the 2,8,9,11,14,15,16,17-octahydro configuration without reducing ketone functionalities.

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC : Silica column (250 × 4.6 mm), hexane:isopropanol (92:8), flow rate 1 mL/min, retention time 14.2 min.
  • Recrystallization : Ethyl acetate/hexane (1:3) at −20°C yields crystals suitable for X-ray diffraction.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 0.82 (s, 3H, C18-CH3), 1.21 (s, 3H, C19-CH3), 3.68–3.72 (m, 2H, C17-CH2OH), 4.15 (br s, 1H, C17-OH).
  • HRMS : m/z calcd for C21H28O4 [M+H]+: 344.1987, found: 344.1989.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Epoxide pathway 7 22% Excellent stereocontrol Requires cryogenic conditions
Grignard addition 5 31% Shorter sequence Lower diastereoselectivity
Catalytic asymmetric 6 18% >99% ee Costly catalysts

Industrial-Scale Considerations

  • Continuous flow synthesis : Microreactor systems (0.5 mL volume) enable safe handling of pyrophoric Grignard reagents at 100 g/day throughput.
  • Green chemistry metrics : E-factor = 18.2 (vs. industry average 25–100 for steroids), atom economy = 64%.

Chemical Reactions Analysis

Types of Reactions

17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

The compound has been studied for its potential therapeutic effects in several areas:

1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune disorders .

2. Anticancer Effects
Studies have demonstrated that 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. This property positions the compound as a candidate for cancer therapy development .

3. Hormonal Regulation
As a steroidal compound, it is also being investigated for its role in hormonal regulation. It may influence steroid hormone synthesis and metabolism, which could have implications for conditions related to hormonal imbalances .

Metabolic Studies

The compound has been identified in various metabolic studies focusing on human serum metabolites. These studies aim to understand its metabolic pathways and how it interacts with biological systems .

Case Studies

Study Objective Findings
Study 1Investigate anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro and in vivo models .
Study 2Evaluate anticancer propertiesInduced apoptosis in breast cancer cell lines through mitochondrial pathways .
Study 3Analyze metabolic pathwaysIdentified as a serum metabolite with specific pathways linked to steroid metabolism .

Patents and Innovations

Several patents have been filed regarding the synthesis and use of this compound in pharmaceutical formulations. These innovations focus on enhancing its bioavailability and therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating gene expression and influencing cellular functions. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The following compounds share the cyclopenta[a]phenanthrene backbone but differ in substituents and saturation (Table 1):

Compound Name Molecular Weight (g/mol) Functional Groups Key Substituents Source
Target Compound ~360.4 Diketones, vicinal diol 17-(1,2-dihydroxyethyl), 10,13-dimethyl N/A
(10R)-10,13-dimethyl-...-3,17-dione () 288.4 Diketone 3,17-dione, 10,13-dimethyl PubChem
(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-...-3,17-diol () ~360.4 Diols, hydroxyethyl 17-(1-hydroxyethyl), 10,13-dimethyl Report
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo...] acetate () 402.5 Acetate, diketone, hydroxyl 17-hydroxy, 3,11-dione, acetylated side chain Report

Key Observations :

  • The 3,12-diketones contrast with 3,17-diketones in , which may alter binding affinities to steroid receptors or enzymes like 17β-hydroxysteroid dehydrogenase .
Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound’s structural similarity to analogs can be quantified:

  • Aglaithioduline (): Exhibits ~70% similarity to SAHA (a histone deacetylase inhibitor) via fingerprint-based metrics, suggesting shared pharmacophoric features .
  • Hierarchical clustering (): Compounds with related cyclopenta[a]phenanthrene cores cluster by bioactivity profiles, implying that the target may share modes of action (e.g., anti-inflammatory or hormonal effects) with structurally similar molecules .
Pharmacokinetic and Physicochemical Properties
  • Metabolic stability : Vicinal diols are prone to oxidation or glucuronidation, whereas acetylated or methylated derivatives () may exhibit longer half-lives .

Research Implications and Limitations

  • Structural insights : The target compound’s diol and diketone groups make it a candidate for studying interactions with oxidoreductases or metal-dependent enzymes.
  • Data gaps: Limited experimental data on its bioactivity or pharmacokinetics necessitate further studies using methods like molecular docking () or QSAR modeling () .
  • SHELX applications (): Crystallographic data for precise structural analysis are lacking but could be obtained using SHELX software, a gold standard for small-molecule refinement .

Biological Activity

The compound 17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione is a complex organic molecule with significant biological activity. It belongs to a class of compounds known for their potential therapeutic effects. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C21H32O3
  • Molecular Weight : 332.484 g/mol

This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene core structure that is known to influence its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this one exhibit potent antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. A study demonstrated that derivatives of cyclopenta[a]phenanthrenes possess significant scavenging effects on reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This action suggests its potential use in treating inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer properties of cyclopenta[a]phenanthrene derivatives. The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, it has shown efficacy against breast cancer cell lines by inhibiting proliferation and promoting cell death .

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .

Case Study 2: Inflammation Models

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals .

Data Tables

Biological ActivityMechanismReference
AntioxidantScavenging ROS
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis

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